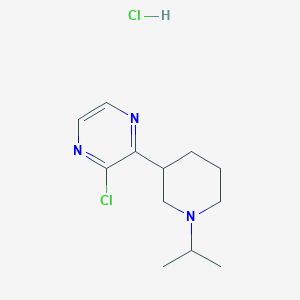

2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride

説明

2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 1-isopropylpiperidin-3-yl group at position 3, with a hydrochloride counterion. The piperidine moiety introduces stereochemical and electronic complexity, which can influence solubility, binding affinity, and metabolic stability .

特性

IUPAC Name |

2-chloro-3-(1-propan-2-ylpiperidin-3-yl)pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3.ClH/c1-9(2)16-7-3-4-10(8-16)11-12(13)15-6-5-14-11;/h5-6,9-10H,3-4,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKDWWCQPQCIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)C2=NC=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with 1-isopropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

化学反応の分析

Types of Reactions

2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride can undergo several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of pyrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

科学的研究の応用

2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following compounds share the pyrazine backbone but differ in substituents, nitrogen heterocycles, and counterions:

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. For example, (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine·HCl shows >50 mg/mL solubility in water due to ion-dipole interactions.

- Thermal Stability : Compounds with bulkier substituents (e.g., isopropylpiperidine) exhibit higher melting points (>200°C) compared to smaller heterocycles (e.g., pyrrolidine derivatives).

- Spectroscopic Data: IR and XRD analyses for 2-Chloro-3-(2-quinolylthio)pyrazine reveal strong C-Cl stretching at 680 cm⁻¹ and π-π stacking interactions in the crystal lattice.

Challenges and Limitations

生物活性

2-Chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride, with the CAS number 1361112-55-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H19Cl2N

- Molecular Weight : 276.2 g/mol

- CAS Number : 1361112-55-1

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific biological activity of this compound has not been extensively documented; however, its structural features suggest potential interactions with neurotransmitter systems and kinases.

Pharmacological Potential

- Anticancer Activity :

- CNS Activity :

- Given the piperidine moiety in its structure, there is a possibility that this compound may exhibit central nervous system (CNS) activity. Piperidine derivatives are often investigated for their neuropharmacological properties, including anxiolytic and antidepressant effects.

Case Studies and Experimental Data

In Vitro Studies

In vitro studies on related compounds have shown significant inhibition of key signaling pathways involved in cancer progression. For example, one study highlighted the ability of certain pyrazine derivatives to inhibit FLT3 kinase activity with IC50 values as low as 7.89 nM . These findings suggest that this compound could potentially share similar inhibitory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3-(1-isopropylpiperidin-3-yl)pyrazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise synthesis approach is recommended, inspired by analogous pyrazine derivatives. For example:

- Step 1 : React 3-chloropyrazine-2-carboxamide with DMF-dimethyl acetal in dichloromethane (DCM) at 50°C for 2 hours, monitored by LCMS .

- Step 2 : Cyclize the intermediate with hydrazine hydrate in 1,4-dioxane and acetic acid at 80°C to form the pyrazine core. Crude products may be used directly if purity is confirmed via LCMS .

- Optimization : Solvent selection (e.g., DCM for polar intermediates), temperature control (50–80°C), and stoichiometric ratios (e.g., 1:2 molar ratio of starting material to DMF-dimethyl acetal) are critical. Use LCMS or TLC to track reaction progress.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at –20°C in a dry environment to prevent hydrolysis .

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential acute toxicity (oral LD50 ~300 mg/kg in similar piperazine derivatives) .

- Decomposition : Monitor for color changes (e.g., yellowing indicates degradation). Thermal gravimetric analysis (TGA) can assess stability under stress conditions .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) and LC-MS for molecular ion confirmation .

- Structural Confirmation :

- X-ray crystallography : Use SHELXL for refinement if single crystals are obtained .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to verify piperidine and pyrazine protons; FT-IR for functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., crystallography) be resolved?

- Methodological Answer :

- Validation : Compare DFT-optimized structures (e.g., B3LYP/6-31G* level) with X-ray data. Adjust computational parameters (e.g., solvent effects) to match experimental bond lengths/angles .

- Dynamic Behavior : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution, which may explain discrepancies .

Q. What strategies are effective for identifying pharmacological targets when biochemical pathway data is conflicting?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with immobilized compound derivatives to capture binding proteins, followed by MS/MS identification .

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream effects. For example, pyrrolopyrazine derivatives are known to modulate kinase signaling, but orthogonal assays (e.g., ELISA for phosphorylated targets) are needed to resolve contradictions .

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

- Methodological Answer :

- Impurity Tracking : Use HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect byproducts (e.g., des-chloro analogs or piperidine ring-opened species) .

- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride, CAS 13078-15-4) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell line, serum concentration) to minimize variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Use systematic review tools (e.g., PRISMA guidelines) to aggregate data and identify outliers. Statistical tests (e.g., Grubbs’ test) can flag anomalous results .

Methodological Design Considerations

Q. What in silico tools are recommended for predicting solubility and bioavailability?

- Methodological Answer :

- Solubility Prediction : Use Abraham solvation parameters or COSMO-RS models. Adjust predictions with experimental logP data (e.g., measured via shake-flask method) .

- Bioavailability : Apply SwissADME or pkCSM to predict absorption (%HIA) and CYP450 metabolism. Validate with Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。